molecular formula C12H16O3 B11947532 Methyl 3-(benzyloxy)butanoate

Methyl 3-(benzyloxy)butanoate

Cat. No.: B11947532
M. Wt: 208.25 g/mol
InChI Key: JXBBMSDQNOELFF-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester, characterized by the presence of a benzyloxy group attached to the third carbon of a butanoate chain. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)butanoate can be synthesized through the esterification of 3-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Methyl 3-(benzyloxy)butanoate can undergo hydrolysis in the presence of an acid or base to yield 3-(benzyloxy)butanoic acid and methanol.

    Reduction: This compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-(benzyloxy)butanoic acid and methanol.

    Reduction: 3-(benzyloxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)butanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)butanoate primarily involves its hydrolysis to release the active 3-(benzyloxy)butanoic acid. This process can be catalyzed by enzymes or occur under acidic or basic conditions. The released acid can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzyloxy)butanoate is unique due to the presence of the benzyloxy group, which provides additional sites for chemical modification and enhances its utility in organic synthesis. This makes it a valuable intermediate in the preparation of more complex molecules and in various research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-phenylmethoxybutanoate

InChI

InChI=1S/C12H16O3/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

JXBBMSDQNOELFF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)OCC1=CC=CC=C1

Origin of Product

United States

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